4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Overview
Description
“4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a chemical compound with the empirical formula C10H14ClN3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is 211.69 . The SMILES string representation of its structure is CN(C)c1nc(Cl)c2CCCCc2n1
. The InChI representation is 1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3
.
Physical And Chemical Properties Analysis
“4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a solid substance . It has a molecular weight of 183.64 g/mol . It has a topological polar surface area of 51.8 Ų . It has a complexity of 164 .
Scientific Research Applications
Anticancer Applications
One of the most significant applications of derivatives related to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is in the field of cancer research. A study by Sirisoma et al. (2009) identified a compound from the quinazoline class as a potent apoptosis inducer and a promising anticancer candidate, showcasing excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including compounds structurally related to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, and evaluated them for cytotoxic effects on human breast tumor cell lines, highlighting the potential of 4-aminoquinoline as a prototype molecule for anticancer agent development (Zhang et al., 2007).
Antimalarial Activity
Beagley et al. (2002) reported on the synthesis of new ruthenocene–chloroquine analogues, including compounds structurally akin to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine. These compounds demonstrated high efficacy against both chloroquine-sensitive and resistant strains of the Plasmodium falciparum parasite in vitro, suggesting a potential pathway for developing new antimalarial agents (Beagley et al., 2002).
Organic Synthesis and Chemical Research
The chemical versatility of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine and its derivatives is also evident in organic synthesis and chemical research. Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines, demonstrating the potential for creating diverse chemical structures for further pharmacological study (Shen et al., 2010). Moreover, the study by Qu Qing-mei (2006) focused on synthesizing 2-chloro-4-amino-6,7-dimethoxyquinazoline, showcasing the methodological advancements in the synthesis of quinazoline derivatives for various applications (Qu Qing-mei, 2006).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJAHNHNEFHLDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604647 | |
Record name | 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
CAS RN |
71406-81-0 | |
Record name | 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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